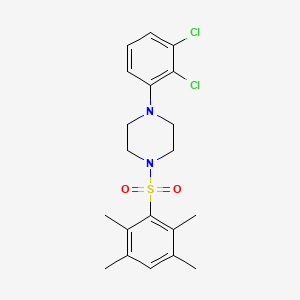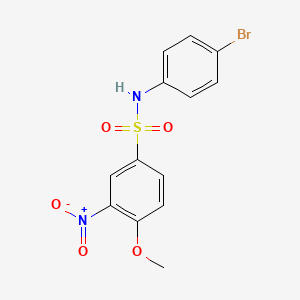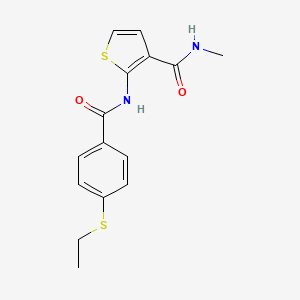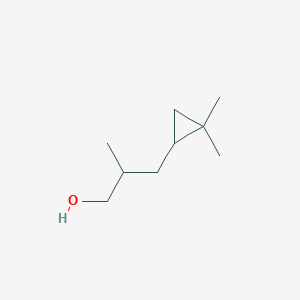![molecular formula C17H23N5O2 B2575277 6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-81-0](/img/structure/B2575277.png)
6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a chemical compound that belongs to the family of purine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to exhibit several biochemical and physiological effects, making it an attractive candidate for use in various experiments.
Wissenschaftliche Forschungsanwendungen
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, due to their unique structural features, offer a wide range of biological and pharmacological activities. These compounds are essential in therapeutic and agrochemical applications. Their significance in drug discovery is underlined by the existence of several medications based on the hydantoin scaffold, such as phenytoin and nitrofurantoin. The versatility of hydantoin derivatives stems from their ability to act as hydrogen bond donors and acceptors, which is crucial for their interaction with biological targets. The synthesis of hydantoin using methods like the Bucherer-Bergs reaction is a focal point of research, highlighting its role in the creation of non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023).
Antimicrobial Activities of Imidazole
Imidazole and its derivatives are critical in the pharmaceutical industry, particularly in manufacturing antifungal and bactericidal drugs such as ketoconazole, clotrimazole, imazilil, and prochloraz. The role of imidazole derivatives extends to the pesticide industry, showcasing their versatility. This review focuses on new compounds synthesized for antimicrobial purposes, emphasizing the need for novel derivatives to combat microbial resistance and inhibit the growth of new strains of organisms (2022).
Synthetic Routes and Applications of Oxadiazoles
Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are prominent in various scientific fields, including pharmacology and material science. These compounds are highlighted for their synthetic accessibility and the potential in developing fluorescent frameworks and chemosensors. Their applications in metal-ion sensing are of particular interest due to their high photoluminescent quantum yield and excellent thermal and chemical stability (Sharma et al., 2022).
Ionic Liquids in Carbon Dioxide Utilization
The use of ionic liquids as catalysts for converting carbon dioxide into linear and cyclic carbonates showcases innovative progress in environmental chemistry. This review highlights various catalysts employed for efficient dimethyl carbonate production, emphasizing recent advances and the benefits of using ionic liquid-based catalysts on different supporting materials (Chaugule et al., 2017).
Eigenschaften
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-9-20-15(23)13-14(19(3)17(20)24)18-16-21(13)10-11(2)22(16)12-7-5-6-8-12/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPDRSZYTYNDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6497182 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2575194.png)


![N-(benzo[d]thiazol-5-yl)-2,4-dichlorobenzamide](/img/structure/B2575200.png)
![4-Cyclopropyl-5-fluoro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2575201.png)



![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)